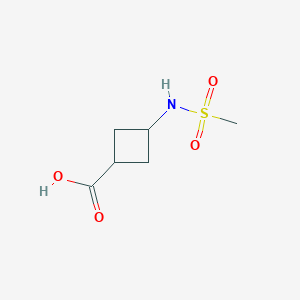![molecular formula C9H9Cl2N5 B7590930 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)
3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline, also known as DMTA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of anilines and is structurally similar to other anilines, such as 4-chloroaniline and 2,4-dichloroaniline. DMTA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cells. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. This compound has also been shown to inhibit the activity of nitric oxide synthases, which are involved in the production of nitric oxide, a signaling molecule that plays a key role in many physiological processes.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and modulate the activity of enzymes and proteins involved in cellular signaling pathways. In vivo studies have shown that this compound can affect blood pressure, heart rate, and respiratory rate, and can cause liver and kidney damage at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline in lab experiments is its versatility. This compound can be easily synthesized and purified, and can be used in a wide variety of experimental systems, including cell-based assays, animal models, and materials synthesis. Another advantage of this compound is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of this compound is its potential for off-target effects, due to its ability to interact with a wide variety of enzymes and proteins. This can make it difficult to interpret experimental results and can lead to false positives or false negatives.
Orientations Futures
There are many potential future directions for research involving 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline. One area of focus could be the development of novel anticancer agents based on the structure of this compound. Another area of focus could be the use of this compound as a tool to study the function of enzymes and proteins involved in cellular signaling pathways. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as catalytic activity or gas storage capacity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for both therapeutic and toxic effects.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline involves a multi-step process, starting with the reaction of 2-methyl-5-nitrotetrazole with 3,4-dichloroaniline in the presence of a reducing agent, such as iron powder or zinc dust. This reaction yields 3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]nitrobenzene, which is then reduced to this compound using a suitable reducing agent, such as hydrogen gas or sodium borohydride. The final product is purified using standard techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline has been used in a wide variety of scientific research applications, including drug discovery, chemical biology, and materials science. In drug discovery, this compound has been used as a lead compound for the development of novel anticancer agents, due to its ability to inhibit the growth of cancer cells in vitro. In chemical biology, this compound has been used as a tool to study the function of proteins and enzymes, such as cytochrome P450s and nitric oxide synthases. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.
Propriétés
IUPAC Name |
3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N5/c1-16-14-9(13-15-16)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGNOYFVYTUIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)


![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)




![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)


